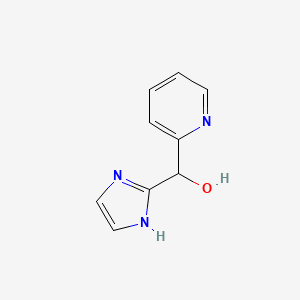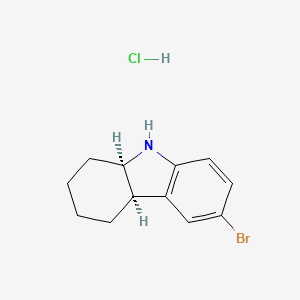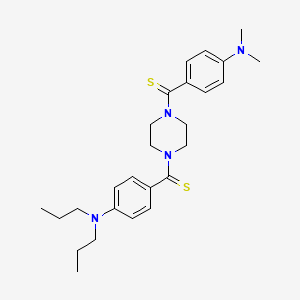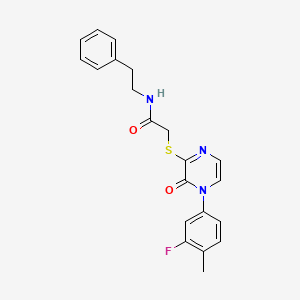
1H-imidazol-2-yl(pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1H-imidazol-2-yl(pyridin-2-yl)methanol is a derivative of imidazole, which is a five-membered planar heterocycle containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and catalysis.
Synthesis Analysis
The synthesis of related imidazole derivatives has been reported in several studies. For instance, the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine in methanol has been described, with the ability to convert these to trans-isomers . Another study reports the synthesis of neutral and cationic ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine, which showed good catalytic activity in the transfer hydrogenation of ketones . Additionally, a new method for preparing (2-aminopyridin-4-yl)methanol, a related compound, has been developed, which involves a one-pot synthesis with elemental sulfur as an oxidizer .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been characterized using various techniques. For example, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol shows that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to this plane . Another related compound, 5,5'-Bis[(1H-imidazol-1-yl)methyl]-2,2'-bipyridine methanol disolvate, has a dihedral angle between the pyridine and imidazole rings of 72.32° .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives have been prepared and converted into carbonyl compounds via the corresponding quaternary salts . This demonstrates the versatility of imidazole derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes revealed 2D hydrogen-bonded networks and weak magnetic exchange interactions mediated by H-bonds . The spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole provided insights into the molecular and spectroscopic features of the compound, supported by quantum chemical calculations .
Aplicaciones Científicas De Investigación
Formation of Triaryl Imidazoles
1H-imidazol-2-yl(pyridin-2-yl)methanol has been used in the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes. This involves a process of converting cis-isomers to trans-isomers and analyzing their crystal structures (Fernandes et al., 2007).
Crystal Structure Analysis
The compound has been studied for its crystal structure, demonstrating the planarity of its imidazo[1,2-a]pyridine moiety and the perpendicular orientation of its methanol group. This analysis includes understanding the molecule's hydrogen bonding and π–π interactions (Elaatiaoui et al., 2014).
Synthesis Methods
Different methods of synthesizing compounds with imidazo[1,2-a]pyridine structure, such as (2-aminopyridin-4-yl)methanol, have been explored, offering insights into more efficient and less multistage synthesis processes (Lifshits et al., 2015).
Magnetic Properties
Research into the magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical has been conducted. This involves understanding the relationship between magnetic properties and crystal-stacking structures (Yong et al., 2013).
Synthesis and Applications of Derivatives
The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds have been explored. This research provides insight into the stable imidazole methanol system and its potential applications (Ohta et al., 1987).
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include 1h-imidazol-2-yl(pyridin-2-yl)methanol, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary depending on the biological activity .
Mode of Action
Imidazole derivatives have been found to inhibit microtubule assembly formation in certain cell lines . This suggests that this compound might interact with its targets, leading to changes in cellular processes such as cell division and growth.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell division, inflammation, immune response, and various metabolic processes.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could potentially have good bioavailability.
Result of Action
Based on the reported biological activities of imidazole derivatives , it can be inferred that the compound could potentially lead to changes in cellular processes such as cell division, inflammation, immune response, and various metabolic processes.
Action Environment
It is known that the compound is stable under normal storage conditions
Propiedades
IUPAC Name |
1H-imidazol-2-yl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-3-1-2-4-10-7/h1-6,8,13H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBGFDBSZQPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)





![2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid](/img/structure/B2518605.png)
![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2518613.png)
![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)
![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)
![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)